molecular formula C20H27N3O5 B12165591 N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12165591
M. Wt: 389.4 g/mol
InChI Key: ROBHXDWDXAUAHJ-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes a spirocyclic core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the 3,4-Dimethoxybenzyl Group: This step involves a nucleophilic substitution reaction where the 3,4-dimethoxybenzyl group is attached to the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the acetamide moiety.

    Substitution: The benzyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, “this compound” could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide: can be compared to other spirocyclic compounds with similar functional groups.

    Spirocyclic amides: These compounds share the spirocyclic core and amide functionality.

    Dimethoxybenzyl derivatives: Compounds with the 3,4-dimethoxybenzyl group can be compared for their chemical and biological properties.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and spirocyclic structure. This combination may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C20H27N3O5/c1-22-19(26)23(18(25)20(22)9-5-4-6-10-20)13-17(24)21-12-14-7-8-15(27-2)16(11-14)28-3/h7-8,11H,4-6,9-10,12-13H2,1-3H3,(H,21,24)

InChI Key

ROBHXDWDXAUAHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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